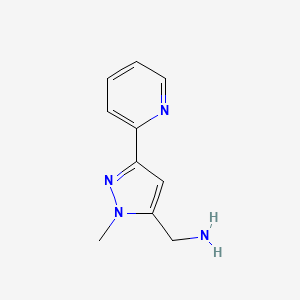
(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ambient-Temperature Synthesis
- Research Application : This compound has been used in the ambient-temperature synthesis of novel compounds, specifically (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, achieved through a condensation reaction. This process is significant for developing new chemical entities with potential applications in various fields including medicinal chemistry and materials science (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
- Research Application : Some derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. These studies are crucial for the development of new therapeutic agents in the treatment of neurological disorders (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
- Research Application : Iron(III) complexes involving derivatives of this compound have been synthesized and studied for their photocytotoxic properties in red light. This research has implications in the development of new treatments for cancer, utilizing the properties of these compounds for targeted therapy (Basu et al., 2014).
Photoinduced Tautomerization Studies
- Research Application : Studies involving 2-(1H-pyrazol-5-yl)pyridine, a derivative of the compound , have revealed fascinating insights into photoinduced tautomerization. These findings are significant for understanding chemical reactions under light and have applications in photochemistry and molecular physics (Vetokhina et al., 2012).
Anticancer and Antimicrobial Agents
- Research Application : Novel heterocyclic compounds containing this chemical structure have been synthesized and tested for their potential as anticancer and antimicrobial agents. This research contributes to the ongoing search for new and effective treatments against various diseases (Katariya, Vennapu, & Shah, 2021).
Iron(III) Complexes in Cancer Treatment
- Research Application : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, incorporating this compound, have been prepared and investigated for their uptake in cancer cells and photocytotoxicity. Such research is crucial for developing targeted cancer therapies (Basu et al., 2015).
Antimycobacterial Activity
- Research Application : Derivatives of this compound have been examined for their antimycobacterial activity. This is particularly relevant in the context of developing new treatments for bacterial infections, including those resistant to current medications (R.V.Sidhaye et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-8(7-11)6-10(13-14)9-4-2-3-5-12-9/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHPYFQFHCCEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



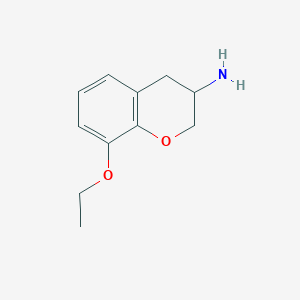
![8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1432572.png)
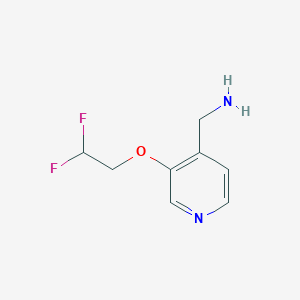
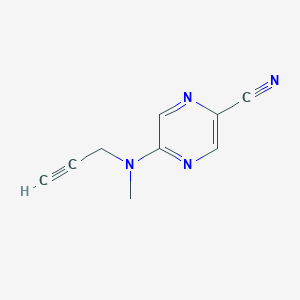
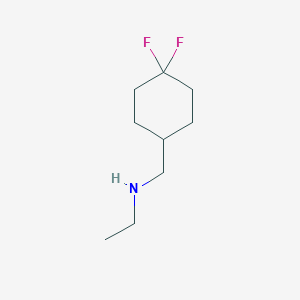
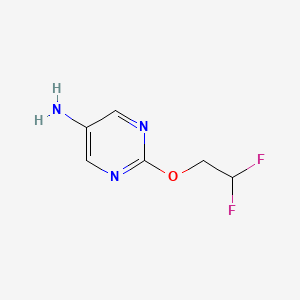
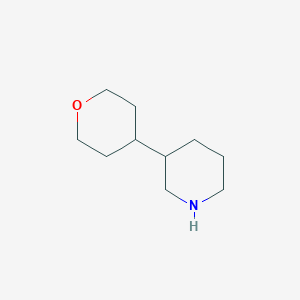
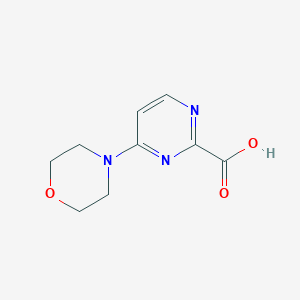
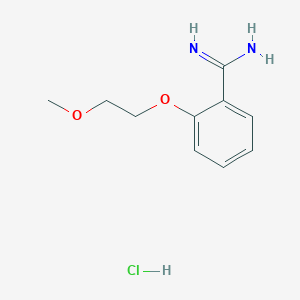
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)
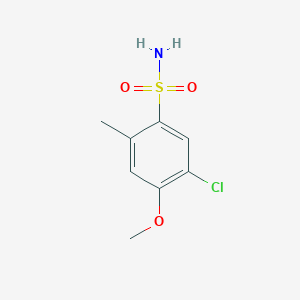
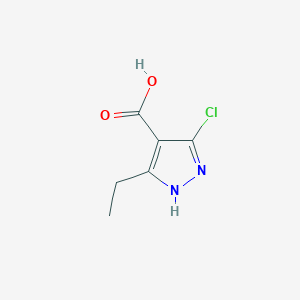

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)